molecular formula C20H22N4O3 B12246013 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine

Cat. No.: B12246013
M. Wt: 366.4 g/mol
InChI Key: VIFWUCYBCKHYGN-UHFFFAOYSA-N
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Description

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazo[1,2-b]pyridazin-6-yloxy group linked to a piperidine ring, which is further substituted with a 2-methoxybenzoyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazin-6-yloxy intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyridazin-6-yloxy moiety.

    Attachment of the piperidine ring: The imidazo[1,2-b]pyridazin-6-yloxy intermediate is then reacted with a piperidine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired bond.

    Introduction of the 2-methoxybenzoyl group: The final step involves the acylation of the piperidine nitrogen with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(2-methoxybenzoyl)piperidine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C20H22N4O3/c1-26-17-5-3-2-4-16(17)20(25)23-11-8-15(9-12-23)14-27-19-7-6-18-21-10-13-24(18)22-19/h2-7,10,13,15H,8-9,11-12,14H2,1H3

InChI Key

VIFWUCYBCKHYGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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